molecular formula C8H8BrNO3 B8708506 Benzene, 4-bromo-1-(methoxymethyl)-2-nitro-

Benzene, 4-bromo-1-(methoxymethyl)-2-nitro-

Cat. No. B8708506
M. Wt: 246.06 g/mol
InChI Key: NRZUZALUBHTYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 4-bromo-1-(methoxymethyl)-2-nitro- is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 4-bromo-1-(methoxymethyl)-2-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 4-bromo-1-(methoxymethyl)-2-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzene, 4-bromo-1-(methoxymethyl)-2-nitro-

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

4-bromo-1-(methoxymethyl)-2-nitrobenzene

InChI

InChI=1S/C8H8BrNO3/c1-13-5-6-2-3-7(9)4-8(6)10(11)12/h2-4H,5H2,1H3

InChI Key

NRZUZALUBHTYBA-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromo-1-(bromomethyl)-2-nitrobenzene (Heterocycles 1994, 39, 767) (8.3 g, 28 mmol) was dissolved in methanol (75 ml) at 0° C. 30% Sodium methoxide in methanol solution (10.7 ml, 56 mmol) was added dropwise and the solution stirred at room temperature for 4 hours. The mixture was concentrated to a small volume and partitioned between ethyl acetate and saturated aqueous sodium hydrogen carbonate solution. The organic layer was separated and then washed with saturated aqueous sodium bicarbonate solution, water (×3), brine, dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was purified by chromatography on silica gel (hexane to ethyl acetate) to afford the title compound (D16). MS (ES+) m/e 246/248 [M+H]+.
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8.3 g
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75 mL
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10.7 mL
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solvent
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Synthesis routes and methods II

Procedure details

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